Donitriptan
概要
説明
ドニトリプタンは、コードネーム F-11356 でも知られており、偏頭痛治療薬として調査されたトリプタン薬ですが、販売されることはありませんでした。これは、5-ヒドロキシトリプタミン 1B 受容体と 5-ヒドロキシトリプタミン 1D 受容体の高親和性、高効力アゴニストです。 ドニトリプタンは、トリプタン系薬物の中で最も強力なものの1つです .
製法
ドニトリプタンの合成には、いくつかのステップが含まれます。1つの方法には、セロトニンの tert-ブトキシカルボニルによる保護、続いてメチルブロモアセテートによる O-アルキル化とそれに続く鹸化が含まれます。得られた酸をフェニルピペラジン誘導体とカップリングして、N-tert-ブトキシカルボニル保護された目的の生成物を得ます。 最後に、トリフルオロ酢酸無水物で処理すると、遊離アミンが得られます .
準備方法
The synthesis of Donitriptan involves several steps. One method includes the protection of serotonin with tert-butoxycarbonyl, followed by O-alkylation with methyl bromoacetate and subsequent saponification. The resulting acid is then coupled with a phenyl piperazine derivative to afford the N-tert-butoxycarbonyl-protected desired product. Finally, treatment with trifluoroacetic anhydride yields the free amine .
化学反応の分析
ドニトリプタンは、次のようなさまざまな化学反応を起こします。
酸化: この反応には、通常、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用します。
還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
置換: この反応は、さまざまな条件下で起こり、多くの場合、求核剤または求電子剤が関与します。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります.
科学研究の用途
ドニトリプタンは、偏頭痛の治療における可能性のある用途について、広く研究されています。これは、偏頭痛の病態生理に関与する 5-ヒドロキシトリプタミン 1B 受容体と 5-ヒドロキシトリプタミン 1D 受容体の強力なアゴニストとして作用します。 さらに、ドニトリプタンは、さまざまな動物モデルにおける頸動脈拡張と選択的頸動脈収縮に対する効果について調査されています .
科学的研究の応用
Donitriptan has been extensively studied for its potential use in treating migraines. It acts as a potent agonist at the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors, which are involved in the pathophysiology of migraines. Additionally, this compound has been investigated for its effects on carotid vasodilation and selective carotid vasoconstriction in various animal models .
作用機序
ドニトリプタンは、5-ヒドロキシトリプタミン 1B 受容体と 5-ヒドロキシトリプタミン 1D 受容体の高親和性アゴニストとして作用することによって、その効果を発揮します。これらの受容体は、アデニル酸シクラーゼの阻害に結合しており、環状アデノシン一リン酸レベルの低下につながります。 これは、血管の収縮と神経ペプチドの放出の抑制をもたらし、偏頭痛の症状の緩和に重要な要素です .
類似の化合物との比較
ドニトリプタンは、スマトリプタン、リザトリプタン、ナラトリプタン、エレトリプタン、アルモトリプタン、フロバトリプタン、アビトリプタン、ゾルミトリプタンなどの化合物を含むトリプタン系薬物です。 これらの化合物と比較して、ドニトリプタンは、5-ヒドロキシトリプタミン 1B 受容体と 5-ヒドロキシトリプタミン 1D 受容体における高い固有活性と効力によって特徴付けられます .
類似化合物との比較
Donitriptan is part of the triptan family of drugs, which includes compounds such as sumatriptan, rizatriptan, naratriptan, eletriptan, almotriptan, frovatriptan, avitriptan, and zolmitriptan. Compared to these compounds, this compound is unique due to its high intrinsic activity and potency at the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors .
生物活性
Donitriptan, a member of the triptan class of drugs, was investigated as a potential treatment for migraines. Although it never reached the market, its biological activity has been studied extensively, particularly regarding its interaction with serotonin receptors and its effects on migraine-related symptoms.
This compound primarily acts as an agonist at the 5-HT1B and 5-HT1D serotonin receptors, which are crucial in the pathophysiology of migraine. It demonstrates high affinity and efficacy for these receptors:
- 5-HT1B receptor :
- pK_i = 9.4–10.1
- Intrinsic activity (IA) = 94%
- 5-HT1D receptor :
- pK_i = 9.3–10.2
- IA = 97%
These values indicate that this compound is among the most potent triptans available, exhibiting strong receptor binding and activation capabilities, which are essential for alleviating migraine symptoms .
Pharmacological Studies
In a study involving vagosympathectomized dogs, this compound was shown to inhibit capsaicin-induced external carotid vasodilation, a response mediated primarily through central 5-HT1B receptors rather than 5-HT1D receptors. The study administered various doses of this compound (0.1 to 30 μg/kg) and compared its effects with other triptans like sumatriptan .
Table 1: Comparative Effects of this compound and Other Triptans
Compound | Dose Range (μg/kg) | Effect on Capsaicin-Induced Vasodilation |
---|---|---|
This compound | 0.1 - 30 | Inhibited |
Sumatriptan | 1 - 300 | No significant inhibition |
PNU-142633 | 1 - 300 | Not specified |
This data underscores this compound's unique action profile compared to other triptans.
Clinical Trials and Efficacy
This compound progressed to phase II clinical trials in Europe but was ultimately discontinued due to insufficient market viability despite its promising pharmacological profile . The trials aimed to assess its efficacy in reducing migraine symptoms compared to placebo and other treatments.
Case Study Insights
In a broader context of triptan efficacy, a systematic review highlighted that various triptans show differing levels of effectiveness in pain relief during migraines. While this compound was not included in many contemporary studies post-discontinuation, the general findings indicate that triptans can significantly reduce headache severity and duration .
特性
IUPAC Name |
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19/h1-6,13,15,26H,7-12,16,24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHCKWZVTCTQBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168974 | |
Record name | Donitriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170912-52-4 | |
Record name | Donitriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170912-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Donitriptan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170912524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donitriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DONITRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70968BVH2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。